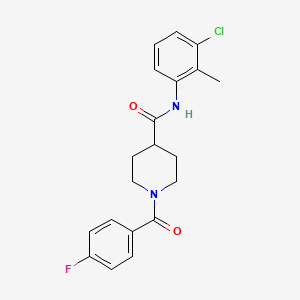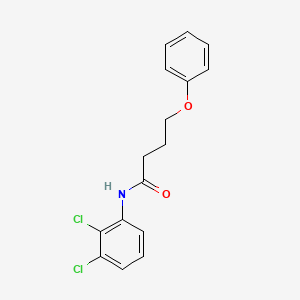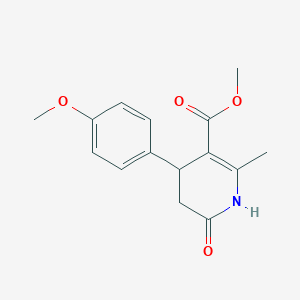
2-nitro-3-(7-quinolinylimino)-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-3-(7-quinolinylimino)-1-indanone, also known as NIQI, is a chemical compound that has been widely studied for its potential applications in scientific research. NIQI is a derivative of indanone, which is a cyclic ketone that is commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Applications De Recherche Scientifique
2-nitro-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Mécanisme D'action
The mechanism of action of 2-nitro-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-nitro-3-(7-quinolinylimino)-1-indanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. This compound is also stable under a variety of conditions, making it a valuable tool for studying the effects of chemical compounds on biological systems. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied for its toxicity, so caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for research on 2-nitro-3-(7-quinolinylimino)-1-indanone. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promise as a potential anticancer agent, and further research is needed to optimize its activity and develop more effective drugs. Another area of interest is in the development of drugs for the treatment of neurological disorders. This compound has shown neuroprotective effects, and further research is needed to explore its potential for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be studied for its potential applications in other scientific fields, such as materials science and organic chemistry.
In conclusion, this compound is a valuable compound for scientific research, with potential applications in the development of new drugs for the treatment of cancer and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying the effects of chemical compounds on biological systems. Further research is needed to fully explore the potential of this compound in these and other areas of scientific research.
Méthodes De Synthèse
2-nitro-3-(7-quinolinylimino)-1-indanone can be synthesized through a multi-step process that involves the condensation of 2-nitrobenzaldehyde and 7-aminoquinoline to form the intermediate 2-nitro-3-(7-quinolinylamino)benzaldehyde. This intermediate is then reacted with indanone in the presence of a catalyst to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
2-nitro-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-18-14-6-2-1-5-13(14)16(17(18)21(23)24)20-12-8-7-11-4-3-9-19-15(11)10-12/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVURXCMXWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)


![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
